Tetrahydroalstonine

Overview

Description

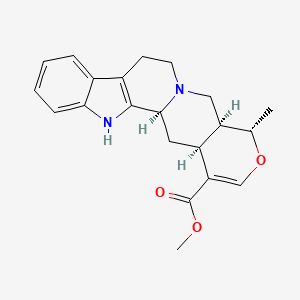

Tetrahydroalstonine (CAS RN: 6474-90-4) is a heteroyohimbine alkaloid with the molecular formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.43 g/mol . It is a saturated derivative of alstonine, a compound historically identified in traditional remedies for psychosis . Structurally, this compound features a tetracyclic indole framework with stereochemical complexity, as evidenced by its nuclear magnetic resonance (NMR) spectra and X-ray crystallography data . It has a melting point of 224°C and is soluble in dimethyl sulfoxide (DMSO) .

Biosynthetically, this compound is derived from strictosidine aglycone via stereoselective reduction catalyzed by this compound synthase (THAS), an alcohol dehydrogenase homolog localized in the nucleus of Catharanthus roseus . Its pharmacological profile includes α₂-adrenergic receptor antagonism and neuroprotective effects against oxygen-glucose deprivation/reperfusion (OGD/R)-induced neuronal injury via modulation of the Akt/mTOR autophagy pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydroalstonine can be synthesized through various chemical routes. One common method involves the biomimetic conversion of heteroyohimbine alkaloids . This process includes a sequence of stereoselective reactions that convert intermediates related to cathenamine into this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant species such as Alstonia scholaris and Rhazya stricta . The extraction process includes steps like ammonium sulfate precipitation and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tetrahydroalstonine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Tetrahydroalstonine is a chemical compound with several applications, especially in treating circulation disorders. Research into its properties has revealed its potential benefits, modes of administration, and effects on brain function .

Pharmacological Applications

- Improving Blood Circulation and Brain Metabolism: this compound can improve blood circulation and overall metabolic processes in the brain of mammals, proving useful in treating vascular disorders in elderly subjects . It is particularly effective in treating thromboembolic diseases or cerebral arteriosclerosis .

- Treatment of Circulation Disorders: this compound and its acid addition salts can be administered to patients suffering from circulation disorders, including brain circulation disorders such as thromboembolic diseases or cerebral arteriosclerosis. It is also useful in treating peripheral vascular disturbances such as acrocyanosis or chilblain .

- Dosage: Dosages range from 0.5 mg/kg to 100 mg/kg of body weight daily, depending on the therapeutic use and the patient's age . Daily dosages are divided into one or several unit dosages, ensuring 1 to 4 administrations daily, via oral, parenteral, or rectal routes, with the oral route being preferred .

- Pharmaceutical Formulations: this compound can be formulated into various pharmaceutically acceptable dosage forms such as tablets, capsules, pills, coated tablets, sustained-release tablets, ampules, phials, suppositories, granules, and drinkable or injectable suspensions . These formulations combine the active ingredient with a suitable inert, nontoxic, pharmaceutically acceptable carrier or diluent, following methods well-known in the art .

- Effects on Brain Blood Circulation: Studies on dogs have shown that this compound significantly affects brain metabolism by increasing the difference in concentration between arterial and venous oxygen, increasing oxygen consumption per minute, and increasing the concentration of oxygen in the brain capillaries. This leads to an increase in the amounts of oxygen supplied to the brain tissues and an increase in glucose consumption by the brain .

Research and Development

- Isolation and Identification: this compound has been isolated from Catharanthus lanceus leaf alkaloids during studies for antineoplastic compounds .

- Enzymatic Production: Researchers have identified several medium-chain dehydrogenases/reductases that produce heteroyohimbine stereoisomers, including ajmalicine and this compound, which helps in understanding enzymatic control over stereoselectivity in metabolic pathways . Four enzymes have been identified that generate this compound .

- Stereochemical Control: Structural investigations into heteroyohimbine alkaloid synthesis have shown that enzymes like HYS (Heteroyohimbine Synthase) control stereochemical diversity in the alkaloid family. Enzymes such as THAS1, THAS2, THAS3, and THAS4 produce this compound in high yields .

- Comparison with Other Compounds: Studies have compared this compound with other compounds like Vincamine and Papaverine to determine its effectiveness in recovering learned memories after supramaximal electroshock in rats .

Insights

- This compound improves brain metabolism by increasing oxygen and glucose consumption in the brain .

- The stereochemistry of heteroyohimbines impacts their pharmacological activity. While ajmalicine is used in post-stroke treatments, this compound's oxidized product, alstonine, shows potential as an anti-psychotic drug by modulating dopamine uptake .

Mechanism of Action

The mechanism of action of tetrahydroalstonine involves its interaction with molecular targets and pathways in the body. It has been shown to regulate autophagy and lysosomal function, which are crucial for maintaining cellular homeostasis . This compound activates the Akt/mTOR pathway, which plays a significant role in cell survival and growth . This activation helps protect neurons from damage caused by oxygen-glucose deprivation/re-oxygenation .

Comparison with Similar Compounds

Tetrahydroalstonine belongs to the heteroyohimbine alkaloid family, which includes structurally related compounds such as ajmalicine , serpentine , alstonine , and 19-epi-ajmalicine . Below is a detailed comparison:

Structural and Stereochemical Differences

Key Points :

- Ajmalicine and This compound are diastereomers differing at C-19 (19β vs. 19α) due to divergent reduction pathways of strictosidine aglycone .

- Serpentine and alstonine are oxidized derivatives of ajmalicine and this compound, respectively, forming fully aromatic β-carbolines .

Key Findings :

- This compound and ajmalicine exhibit divergent receptor selectivity despite structural similarity, highlighting the role of stereochemistry in bioactivity .

- Alstonine ’s antipsychotic effects are mediated via serotonin receptors, unlike dopamine-targeting classical antipsychotics .

Data Table: Key Properties of Heteroyohimbine Alkaloids

Biological Activity

Tetrahydroalstonine (THA) is a heteroyohimbine alkaloid derived from the plant Catharanthus roseus (Madagascar periwinkle). This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of neuroprotection, anti-tumor effects, and its role in various metabolic pathways.

Chemical Structure and Biosynthesis

THA is synthesized via the action of this compound synthase (THAS), which converts strictosidine aglycone into THA. The enzymatic pathways involved in this biosynthesis are crucial for understanding the production of THA and its structural diversity. Recent studies have identified multiple enzymes that contribute to the synthesis of THA, with varying yields and product profiles depending on the enzyme used .

Neuroprotective Effects

One of the most notable biological activities of THA is its neuroprotective effect against oxygen-glucose deprivation/re-oxygenation (OGD/R)-induced neuronal injury. A study demonstrated that pre-treatment with THA significantly increased cell viability in primary cortical neurons subjected to OGD/R conditions. The protective mechanism was linked to the regulation of autophagy and activation of the Akt/mTOR signaling pathway, which are crucial for cellular survival under stress conditions .

Key Findings:

- Cell Viability: THA improved neuronal survival rates in a dose-dependent manner, with optimal concentrations ranging from 0.75 to 3.0 μM.

- Mechanism: The compound modulated autophagic activity and lysosomal function, suggesting that autophagy plays a vital role in its neuroprotective effects.

Anti-Tumor Activity

THA also exhibits anti-tumor properties. Various studies have indicated that this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The specific pathways through which THA exerts these effects are still under investigation but may involve modulation of key signaling pathways associated with cell growth and survival.

Research Findings and Case Studies

Several studies have explored the biological activities of THA:

- Neuroprotection in Ischemia:

- Enzymatic Synthesis:

- Cytotoxicity Assessment:

Data Table: Biological Activities of this compound

Q & A

Q. Basic: What methodologies are recommended for extracting and structurally confirming tetrahydroalstonine (THA) from plant sources?

THA is typically extracted from Rhazya stricta or Rauwolfia species using alkaloid-specific isolation protocols. Key steps include:

- Alkaloid enrichment : Acid-base partitioning to separate THA from non-alkaloid components .

- Reduction steps : NaBH₄ reduction of precursors like alstonine or serpentine in Catharanthus roseus extracts to yield THA .

- Structural confirmation : Single-crystal X-ray diffraction (average C–C bond: 0.003 Å, R-factor: 0.044) and NMR spectroscopy (e.g., stereochemical assignment of C3, C15, C19, and C20) .

Q. Basic: How does THA exhibit α2-adrenoceptor antagonism, and what experimental models validate this activity?

THA selectively inhibits α2-adrenoceptors via competitive binding, demonstrated in:

- In vivo models : Dose-dependent (0.5–2 mg/kg) suppression of norepinephrine-induced hypertension in spinalized rats .

- Receptor specificity : Radioligand binding assays showing higher affinity for α2- vs. α1-adrenoceptors (selectivity ratio: >10:1) .

- Functional antagonism : Inhibition of cAMP signaling in transfected HEK-293 cells expressing human α2-adrenoceptor subtypes .

Q. Advanced: What heterologous expression systems are effective for THA biosynthesis, and how is pathway efficiency optimized?

THA can be produced in engineered Saccharomyces cerevisiae via:

- Substrate engineering : Feeding 8-oxogeranial or tryptamine to bypass rate-limiting steps in monoterpenoid indole alkaloid (MIA) pathways .

- Enzyme co-expression : Co-expression of Catharanthus roseus cytochrome P450 reductase (CPR) with ≥90% sequence identity to native CPR (e.g., SEQ ID NO: 67) to enhance oxidation efficiency .

- Modular pathway tuning : Adjusting CYB5 (cytochrome b5) levels to balance intermediate flux toward THA vs. ajmalicine .

Q. Advanced: How do stereochemical variations in THA biosynthesis impact enzymatic product specificity?

The stereoselectivity of THA synthase (THAS) is critical:

- Substrate isomer discrimination : THAS binds strictosidine aglycone enamine/imine tautomers, favoring the alloheteroyohimbine configuration (3S,15S,19S,20S) .

- Deuterium labeling studies : Pro-R-NADPH reduction at C21 (confirmed via ¹H-NMR) confirms hydride transfer regioselectivity .

- Diastereomer cross-reactivity : Competing enzymes (e.g., ajmalicine synthase) reduce yield; kinetic resolution via HPLC separates THA from 19-epi-ajmalicine .

Q. Advanced: What molecular mechanisms underlie THA's neuroprotective effects in Alzheimer's disease (AD) models?

THA mitigates AD pathology via PI3K/Akt pathway modulation:

- In vitro validation : In palmitate-induced SK-N-MC cells, THA (10–50 µM) restores insulin sensitivity (↓BACE1/GSK3β activity) and reduces apoptosis (↓caspase-3, Bax/Bcl-2 ratio) .

- Pathway crosstalk : THA suppresses Aβ₁–42 and hyperphosphorylated tau by upregulating PI3K/Akt signaling (p-Akt/Akt ratio: +2.5-fold) .

- Dose dependency : EC₅₀ for Aβ reduction: ~20 µM (MTT assay) .

Q. Advanced: How do structural analogs of THA differ in bioactivity, and what computational tools predict these variations?

Key differences among corynanthe alkaloids:

- Functional group impact : The C19 methyl ester in THA enhances α2-adrenoceptor affinity vs. akuammigine (lacks ester) .

- Molecular docking : AutoDock Vina simulations show THA’s higher binding energy (−9.2 kcal/mol) to α2A-adrenoceptors vs. −7.8 kcal/mol for rauniticine .

- SAR studies : Modifying the C3 configuration (R→S) reduces receptor selectivity by ~40% .

Properties

IUPAC Name |

methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-DLLGKBFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020629 | |

| Record name | Tetrahydroalstonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6474-90-4 | |

| Record name | Tetrahydroalstonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6474-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydroalstonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006474904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroalstonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (19α,20α)-16,17-didehydro-19-methyloxayohimban-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROALSTONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U62R2Y5Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.